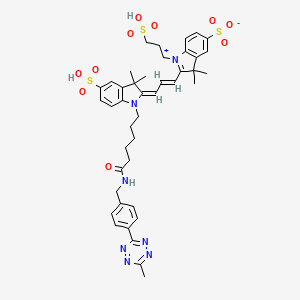

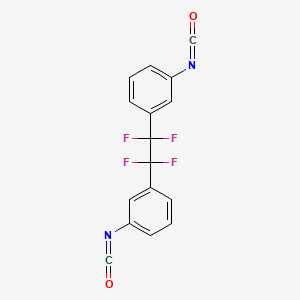

![molecular formula C16H15BrO2 B6299724 2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane CAS No. 107967-74-8](/img/structure/B6299724.png)

2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

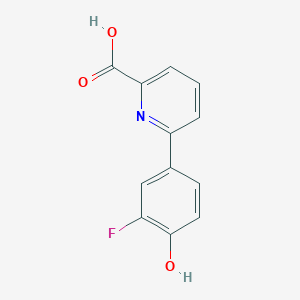

The compound is a derivative of biphenyl, which is an organic compound consisting of two phenyl rings connected by a single bond . The presence of a bromo group (Br) and a dioxolane group in the compound suggests that it might have unique properties compared to the parent biphenyl compound .

Molecular Structure Analysis

The molecular structure of this compound would be based on the biphenyl core, with the bromo group and the dioxolane group attached at specific positions . The exact structure would depend on the positions of these groups on the biphenyl core .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromo and dioxolane groups . Bromo groups are often involved in substitution reactions, while dioxolane groups can participate in a variety of reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the bromo and dioxolane groups . For example, the bromo group might increase the compound’s density and boiling point compared to the parent biphenyl compound .Scientific Research Applications

4-Bromo-biphenyl-2-methyl-1,3-dioxolane has been studied for its potential applications in a variety of scientific research areas. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in the lab. For example, it has been used to study the effects of oxidative stress on cells, to develop new drugs, and to study the effects of environmental pollutants on cells.

Mechanism of Action

Target of Action

It is known that brominated biphenyls like this compound can interact with cytochrome p-450-dependent monooxygenases . These enzymes play a crucial role in the metabolism of various substances, including drugs and toxins, in the body.

Mode of Action

Brominated biphenyls are known to undergo metabolic transformations in the presence of cytochrome p-450-dependent monooxygenases . In general, these enzymes can catalyze the oxidation of organic substances, which can lead to changes in their chemical properties and biological activities.

Biochemical Pathways

These enzymes play a key role in the metabolism of drugs and other xenobiotics, and their activity can influence the pharmacokinetics and pharmacodynamics of these substances .

Pharmacokinetics

It is known that brominated biphenyls can be metabolized by cytochrome p-450-dependent monooxygenases . This metabolic transformation can affect the bioavailability of these compounds, as well as their distribution and excretion.

Result of Action

The interaction of brominated biphenyls with cytochrome p-450-dependent monooxygenases can lead to the formation of various metabolites . These metabolites can have different biological activities and can influence the overall effect of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of “2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-2-methyl-1,3-dioxolane”. Factors such as temperature, pH, and the presence of other substances can affect the activity of cytochrome P-450-dependent monooxygenases , and thus can influence the metabolism of this compound. Additionally, environmental factors can also affect the absorption, distribution, and excretion of this compound, thereby influencing its pharmacokinetics.

Advantages and Limitations for Lab Experiments

The use of 4-Bromo-biphenyl-2-methyl-1,3-dioxolane in lab experiments has a number of advantages. It is a relatively inexpensive compound to synthesize, and it is relatively easy to handle and store. Additionally, it has a wide range of biochemical and physiological effects, making it a valuable tool in the lab. However, there are also some limitations to its use in lab experiments. For example, it is not very soluble in water, and its effects can vary depending on the concentration used.

Future Directions

There are a number of potential future directions for research on 4-Bromo-biphenyl-2-methyl-1,3-dioxolane. These include further investigation into its mechanism of action, the development of new synthetic methods for its production, and the exploration of its potential applications in drug development. Additionally, further research is needed to determine the full range of its biochemical and physiological effects, as well as its potential toxicity. Finally, further research is needed to explore its potential use in the treatment of a variety of diseases, including cancer, cardiovascular disease, and neurological disorders.

Synthesis Methods

4-Bromo-biphenyl-2-methyl-1,3-dioxolane is synthesized using a two-step process. The first step involves the reaction of 4-bromo-biphenyl and 2-methyl-1,3-dioxolane in an aqueous solution of sodium hydroxide. This reaction produces a mixture of the desired product and a byproduct, 4-bromo-biphenyl-2-methyl-1,3-dioxolan-4-ol. The second step of the synthesis involves the removal of the byproduct by distillation.

Safety and Hazards

properties

IUPAC Name |

2-[4-(4-bromophenyl)phenyl]-2-methyl-1,3-dioxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO2/c1-16(18-10-11-19-16)14-6-2-12(3-7-14)13-4-8-15(17)9-5-13/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIZYTWKJYWYLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

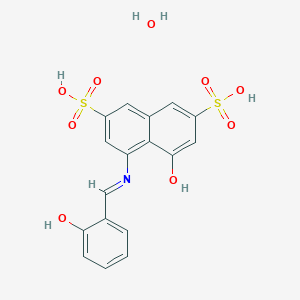

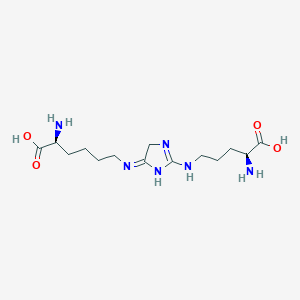

![1,2-Bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]-1,1,2-2-tetrafluoroethane](/img/structure/B6299679.png)

![2,2'-[(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4,1-phenyleneoxy)]bis-ethanol](/img/structure/B6299697.png)

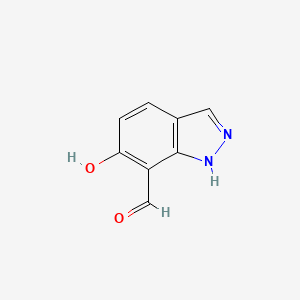

![8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B6299703.png)

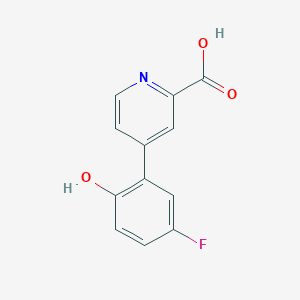

![2-(Benzo[d]thiazol-2-yl)-3-fluorophenol](/img/structure/B6299711.png)